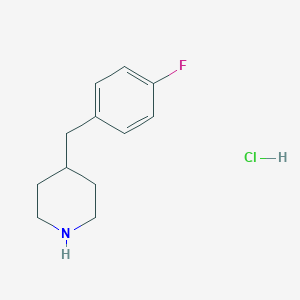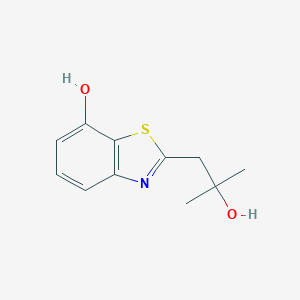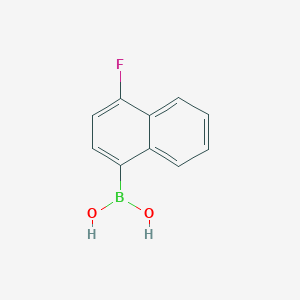
4-Fluoronaphthalene-1-boronic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of boronic acid derivatives, including those similar to 4-Fluoronaphthalene-1-boronic acid, typically involves lithiation or halogen-lithium exchange reactions, followed by treatment with trialkyl borates and subsequent hydrolysis. For example, amino-3-fluorophenyl boronic acid was synthesized from 4-bromo-2-fluoroaniline through such a process, achieving a yield of 47% (Das et al., 2003). This methodological approach could be adapted for the synthesis of 4-Fluoronaphthalene-1-boronic acid by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is characterized by the boron atom's ability to form stable covalent bonds with organic moieties, leading to various structural motifs. X-ray crystallography has been extensively used to elucidate the structures of these compounds, revealing details about bond lengths, angles, and the planarity or three-dimensionality of the molecules. For instance, the crystal structure of amino-3-fluorophenyl boronic acid provides insights into the boronic acid's pKa value and its potential for polymer attachment (Das et al., 2003).
Chemical Reactions and Properties
Boronic acids participate in a variety of chemical reactions, including Suzuki-Miyaura cross-coupling, which is widely used in the synthesis of biaryls and other complex organic frameworks. The reactivity of boronic acids is influenced by their electronic and steric properties, which can be modulated by substituents on the aromatic ring. Research on derivatives similar to 4-Fluoronaphthalene-1-boronic acid has shown their utility in constructing glucose sensing materials and in the synthesis of fluorescent probes for saccharides, highlighting the functional versatility of these compounds (Das et al., 2003; Dicesare & Lakowicz, 2001).
Aplicaciones Científicas De Investigación
Synthesis of Molecular Nanoprobes :
- Application : It is used in the synthesis of 3-fluoroterrylene, a molecular nanoprobe for single electron optical sensing. The synthesis involves palladium-catalysed cross-coupling reaction of 3-bromoperylene and 4-fluoronaphthalene-1-boronic acid pinacol ester, followed by oxidative cyclodehydrogenation to give 3-fluoroterrylene or its isomer.
- Source : (Markoulides et al., 2015).
Synthesis of BODIPY Dyes :
- Application : Boron dipyrromethene (BODIPY) platform, which includes derivatives of boronic acid like 4-fluoronaphthalene-1-boronic acid, finds applications in science, medicine, and technology. The paper discusses postfunctionalization methodologies of the boron dipyrromethene core for various applications.
- Source : (Boens et al., 2019).
Fungal Metabolism Study :
- Application : The compound has been studied for its metabolism by Cunninghamella elegans, which helps understand the biological interactions and effects of such compounds.
- Source : (Cerniglia et al., 1984).
Boronic Acid-Diol Complexation :
- Application : The study of various boronic acids, including 4-fluoronaphthalene-1-boronic acid, contributes to understanding their binding constants with biologically relevant diols and their use in sensing, delivery, and materials chemistry.
- Source : (Brooks et al., 2018).
Synthesis of Amino-3-Fluorophenyl Boronic Acid :
- Application : This derivative has applications in constructing glucose sensing materials operating at physiological pH, with the synthesis process involving 4-fluoronaphthalene-1-boronic acid.
- Source : (Das et al., 2003).
Safety And Hazards
4-Fluoronaphthalene-1-boronic acid is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
(4-fluoronaphthalen-1-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BFO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCGAEJGZLYEAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C2=CC=CC=C12)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382206 | |
| Record name | 4-FLUORONAPHTHALENE-1-BORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoronaphthalene-1-boronic acid | |
CAS RN |
182344-25-8 | |
| Record name | B-(4-Fluoro-1-naphthalenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182344-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-FLUORONAPHTHALENE-1-BORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-1-naphthaleneboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dipyrrolo[1,2-a:2,1-c]pyrazine, 5,6-dihydro-2,8-dimethyl-(9CI)](/img/structure/B69541.png)
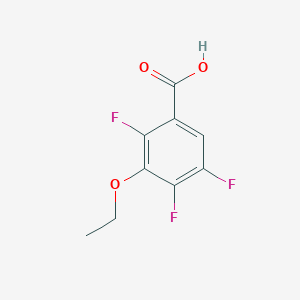
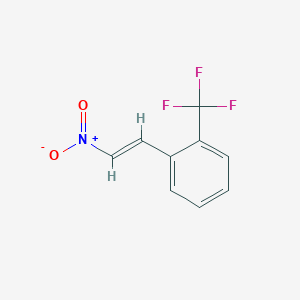
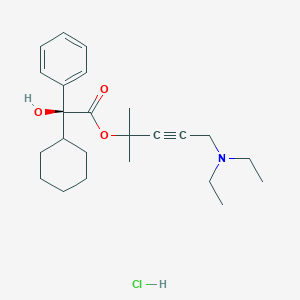
![(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B69549.png)
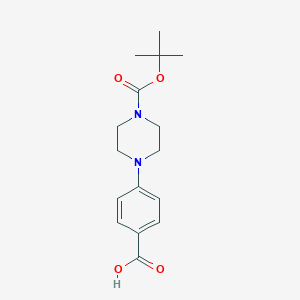
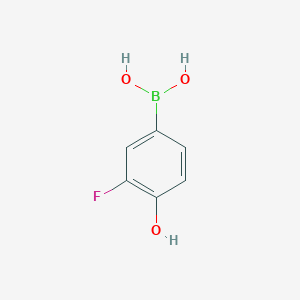
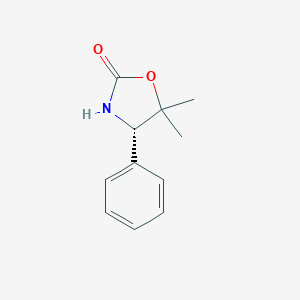
![(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B69558.png)
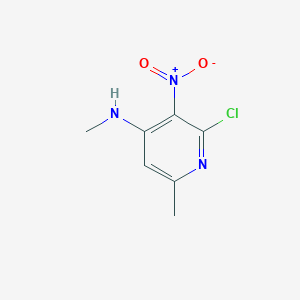
![4-(5-Chloro-2H-benzo[d][1,2,3]triazol-2-yl)-3-hydroxyphenyl benzoate](/img/structure/B69560.png)
